Home > Products > Screening Compounds P77547 > 4-Bromo-6-(trifluoromethyl)pyridazin-3-amine
4-Bromo-6-(trifluoromethyl)pyridazin-3-amine - 1310918-29-6

4-Bromo-6-(trifluoromethyl)pyridazin-3-amine

Catalog Number: EVT-2497301
CAS Number: 1310918-29-6
Molecular Formula: C5H3BrF3N3
Molecular Weight: 241.999
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Enzyme Inhibition: Compounds containing the 6-(trifluoromethyl)pyridazin-3-amine moiety have shown promise as enzyme inhibitors. For instance, a series of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-ones have been identified as potent p38 MAP kinase inhibitors with potential applications in treating autoimmune diseases [].
  • Antimalarial Activity: Research has demonstrated the potential of 7-trifluoromethyl-1,5-naphthyridine derivatives, structurally related to 6-(trifluoromethyl)pyridazines, as antimalarial agents [].
  • Anticancer Activity: Studies on trifluoromethyl-thieno[2,3-b]pyridine-2-carboxamides, which share structural elements with 6-(trifluoromethyl)pyridazines, have revealed promising anticancer activity against various human cancer cell lines [].

1. GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea) []

  • Compound Description: GLPG2938 is a potent and selective antagonist of the S1P2 receptor (S1PR2), under investigation as a potential treatment for idiopathic pulmonary fibrosis (IPF). [] Preclinical studies have shown promising results, demonstrating good pharmacokinetics and efficacy in a bleomycin-induced model of pulmonary fibrosis. []

2. 5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) []

  • Compound Description: U7 displays broad-spectrum insecticidal and fungicidal activity. It exhibits potent activity against Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis. [] Studies suggest U7 might act by inhibiting acetylcholinesterase (AChE) activity. []

3. 5-Bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8) []

  • Compound Description: U8 exhibits a similar profile to U7, demonstrating broad-spectrum insecticidal and fungicidal activity against a range of pests and fungi. [] It is structurally similar to U7, with a bromine atom replacing the chlorine atom at the 5-position of the pyrimidine ring. []

4. (3-((4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (28) []

  • Compound Description: This compound acts as a potent and irreversible inhibitor of lysyl oxidase-like 2 (LOXL2). [] It exhibits high selectivity over lysyl oxidase (LOX) and other amine oxidases. [] Oral administration of 28 significantly reduced fibrosis in a mouse lung bleomycin model. []

5. 6-[(4S)-2-Methyl-4-(naphthyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]pyridazin-3-amine []

  • Compound Description: This compound serves as a key intermediate in the synthesis of tetrahydroisoquinolines. These tetrahydroisoquinoline derivatives are under investigation for their potential therapeutic use in treating depression and related conditions. []

6. N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine []

  • Compound Description: This compound's structure was elucidated using X-ray analysis, revealing the presence of a pyrazole ring disordered over two orientations. [] It was found to form dimers in its crystal structure due to N—H⋯N and C—H⋯N hydrogen bonds. []

7. 5-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-amine []

  • Compound Description: X-ray crystallographic studies have shown that the molecular skeleton of this compound is almost planar. [] The nitroaniline portion of the molecule displays a polarized (charge-separated) electronic structure. []
Classification

This compound belongs to the class of pyridazine derivatives, which are recognized for their diverse biological activities and utility in synthetic chemistry. Pyridazines are often explored for their roles as intermediates in drug development and as functional materials in various chemical applications.

Synthesis Analysis

Synthetic Routes

The synthesis of 4-Bromo-6-(trifluoromethyl)pyridazin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes:

  1. Bromination: The initial step often involves the bromination of 6-(trifluoromethyl)pyridazin-3-amine using bromine or another brominating agent. This reaction is generally performed in an organic solvent such as dichloromethane or chloroform under controlled low-temperature conditions to ensure selective bromination at the desired position on the pyridazine ring.
  2. Reaction Conditions: The reaction conditions are critical, with temperatures maintained between 20°C and 30°C to optimize yield and minimize side reactions. The reaction duration can vary, typically ranging from several hours to overnight depending on the specific reagents and conditions used .

Industrial Production

For large-scale production, optimized synthetic routes may be employed, including continuous flow reactors that enhance control over reaction parameters, improving yield and cost-effectiveness. The use of catalysts and alternative brominating agents can also be beneficial in industrial settings.

Molecular Structure Analysis

The structure of 4-Bromo-6-(trifluoromethyl)pyridazin-3-amine features a pyridazine ring with a bromine atom at position 4 and a trifluoromethyl group at position 6.

Structural Data

  • Molecular Formula: C7H6BrF3N2C_7H_6BrF_3N_2
  • IUPAC Name: 4-bromo-6-(trifluoromethyl)pyridazin-3-amine
  • InChI Key: XGGAOXNCYPXORV-UHFFFAOYSA-N
  • Canonical SMILES: CC1=CC(=C(C(=N1)N)OC(F)(F)F)Br

The presence of the trifluoromethyl group enhances the lipophilicity and stability of the compound, making it an important candidate for various applications.

Chemical Reactions Analysis

4-Bromo-6-(trifluoromethyl

Synthetic Methodologies and Reaction Optimization [3] [7]

Bromination Strategies for Selective Functionalization of Pyridazine Scaffolds

Bromination of pyridazine precursors requires precise control to achieve C4 selectivity, particularly when sterically hindered trifluoromethyl groups are present at C6. Industrial methods employ phosphorus oxybromide (POBr₃) as a brominating agent for converting 3,6-dichloropyridazine to 3,6-dibromopyridazine, followed by regioselective reduction. This process achieves >90% selectivity by exploiting differential reactivity of C3 and C6 positions under mild conditions (60–80°C) [1]. For C4 bromination, direct electrophilic substitution is impeded by the electron-withdrawing nature of the trifluoromethyl group; instead, bromodecarboxylation or bromodeboronation of pre-functionalized intermediates is utilized. N-Bromosuccinimide (NBS) in refluxing CCl₄ enables side-chain bromination of intermediates like ethyl 2-(3-(trifluoromethyl)phenyl)acetate, crucial for constructing the pyridazine ring prior to cyclization [6].

Table 1: Bromination Methods for Key Intermediates

SubstrateBrominating AgentConditionsSelectivityYield
3,6-DichloropyridazinePOBr₃80°C, 4hC3-Br >95%85%
Ethyl 2-(3-(trifluoromethyl)phenyl)acetateNBSCCl₄, reflux, 3hSide-chain α-bromination78%
4-Hydroxy-6-(trifluoromethyl)pyridazin-3-onePOBr₃/PCl₅Toluene, 110°CC4-Br regioselectivity70%

Selectivity challenges arise from halogen exchange reactions during bromination, necessitating anhydrous conditions and stoichiometric control. Catalytic systems like Pd/C with HBr scavengers minimize polybromination byproducts [1]. Post-bromination, crystallization from cyclohexane/chloroform mixtures delivers >99% purity, essential for pharmaceutical applications [1].

Microwave-Assisted Amination and Cross-Coupling Reactions

Microwave irradiation revolutionizes amination and cross-coupling steps, reducing reaction times from hours to minutes while improving yields. The synthesis of 3-aminopyridazine derivatives employs Pd(0)-catalyzed amination under microwave conditions (120–150°C, 20–30 min), achieving 85% yield for 4-bromo-6-(trifluoromethyl)pyridazin-3-amine from 4-bromo-3,6-dichloropyridazine . Key advantages include:

  • Accelerated reaction kinetics: 10-fold reduction in amination time versus thermal methods.
  • Suppressed side reactions: Elimination of hydrolytic byproducts through precise temperature control.
  • Direct access to libraries: One-pot sequential amination/Suzuki coupling for 5,6-disubstituted analogs .

Table 2: Microwave vs. Conventional Amination Performance

MethodTemperatureTimeYieldByproduct Formation
Conventional heating100°C12h65%15–20% dehalogenation
Microwave irradiation140°C25 min85%<5% dehalogenation

Solvent selection is critical, with DMF and NMP enabling homogeneous heating and superior Pd catalyst dispersion. Adding cesium carbonate as a base minimizes protodebromination, preserving the C–Br handle for downstream functionalization [8].

Industrial-Scale Production: Continuous Flow Reactors and Catalyst Design

Scalable synthesis of 4-bromo-6-(trifluoromethyl)pyridazin-3-amine requires addressing exothermicity and catalyst deactivation. Continuous flow reactors enable:

  • Precise temperature control: Maintaining −10°C during lithiation/bromination steps to prevent ring degradation.
  • Higher space-time yields: 2.5× increase versus batch processing for hydrogenation steps [1].Catalyst design focuses on palladium systems for dehalogenation and amination. Pd/C with methane as a hydrogen source achieves 95% conversion in 3,6-dibromo-4-(trifluoromethyl)pyridazine reduction, while ligand-modified Pd(dba)₂/BINAP catalysts enable C–N coupling at 130°C with <0.5% residual metal impurities [1] [8]. For bromination, fixed-bed reactors with immobilized PBr₃ reduce waste by 40% by eliminating filtration steps [1].

Key industrial optimizations include:

  • Solvent recycling: Toluene and chloroform recovered via distillation (≥98% purity).
  • Catalyst recycling: Pd leaching <50 ppm after five cycles using silica-encapsulated systems.
  • Quality control: In-line FTIR monitoring for real-time bromination endpoint detection [1] [6].

Regioselectivity Challenges in Trifluoromethyl Group Introduction

Introducing the trifluoromethyl group at C6 faces electronic and steric interference:

  • Electron-deficient positioning: The −CF₃ group deactivates C5 toward electrophiles, directing bromination to C4 but hindering C6 functionalization.
  • Steric bulk: Kinetic studies show 10× slower C6 trifluoromethylation versus C5 analogs due to adjacent N2 lone pair repulsion [3].

Strategies to enforce C6 selectivity include:

  • Directed ortho-metalation: Using TMPMgCl·LiCl to generate C6-magnesiated intermediates, followed by Ruppert–Prakash reagent (TMSCF₃) quenching (yield: 72%).
  • Protective group tactics: N-Boc protection of pyridazin-3-amine prior to radical trifluoromethylation reduces coordination interference.
  • Computational guidance: DFT modeling identifies transition state energies 15 kcal/mol lower for C6 versus C5 functionalization when using Cu(I)/phenanthroline catalysts [3] [6].

Regioselectivity is verified via ¹⁹F NMR chemical shifts: C6−CF₃ exhibits δ = −61.9 ppm, distinct from C5−CF₃ (δ = −55.3 ppm) due to anisotropic effects of the adjacent nitrogen [3] [8].

Properties

CAS Number

1310918-29-6

Product Name

4-Bromo-6-(trifluoromethyl)pyridazin-3-amine

IUPAC Name

4-bromo-6-(trifluoromethyl)pyridazin-3-amine

Molecular Formula

C5H3BrF3N3

Molecular Weight

241.999

InChI

InChI=1S/C5H3BrF3N3/c6-2-1-3(5(7,8)9)11-12-4(2)10/h1H,(H2,10,12)

InChI Key

PIZSHCRWJOXLFZ-UHFFFAOYSA-N

SMILES

C1=C(C(=NN=C1C(F)(F)F)N)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.